AZ505 ditrifluoroacetate is a potent, selective, and cell-permeable small molecule inhibitor of the lysine methyltransferase SET and MYND domain-containing protein 2 (SMYD2). [, , , , , , ] It exhibits superior selectivity for SMYD2 over other methyltransferases, including SMYD3, SETD7, and G9a. [] In scientific research, AZ505 ditrifluoroacetate serves as a valuable tool to investigate the biological roles of SMYD2 in various cellular processes and disease models.
AZ505 ditrifluoroacetate is a potent inhibitor of the SET and MYND domain-containing 2 protein, commonly referred to as SMYD2. This compound has garnered attention due to its selective inhibition of the enzymatic activity of SMYD2, which plays a significant role in the methylation of both histone and non-histone proteins. The half-maximal inhibitory concentration (IC50) for AZ505 against SMYD2 is approximately 0.12 μM, indicating its high potency in biochemical applications .
AZ505 ditrifluoroacetate is classified as a histone methyltransferase inhibitor. It was identified through high-throughput screening methods aimed at discovering novel compounds that can modulate protein methylation processes, which are crucial in various biological functions and disease states, particularly cancer . Its ability to selectively inhibit SMYD2 makes it a valuable tool in research related to epigenetic regulation and therapeutic development.
The synthesis of AZ505 ditrifluoroacetate involves multi-step organic reactions that typically include the formation of key intermediates followed by functional group modifications. While specific synthetic routes may vary, the general approach includes:
The detailed synthetic pathway may require optimization based on yield and purity assessments .
AZ505 ditrifluoroacetate is characterized by its unique molecular structure that includes several functional groups contributing to its biological activity:
The structural formula can be represented as follows:
Detailed crystallographic studies have revealed that AZ505 binds within the peptide binding groove of SMYD2, competing with peptide substrates rather than with co-factors .
AZ505 participates in competitive inhibition mechanisms where it binds to SMYD2 in a manner that obstructs substrate access. The compound has been shown to inhibit not only SMYD2 but also other histone methyltransferases such as SMYD3, DOT1L, and EZH2, albeit with significantly higher IC50 values (greater than 83.3 μM) for these enzymes .
In vitro experiments demonstrate that AZ505 effectively inhibits SMYD2-mediated methylation processes in cellular environments, showcasing its potential as a therapeutic agent in conditions characterized by aberrant methylation patterns .
The mechanism of action for AZ505 involves competitive inhibition at the active site of SMYD2. By occupying the peptide binding groove, AZ505 prevents substrate peptides from accessing the enzyme, thereby inhibiting the methylation process essential for gene regulation and expression. This action is particularly relevant in oncogenic contexts where SMYD2 is overexpressed, such as in certain gastric cancers .
Data from structural studies indicate that AZ505's binding affinity is primarily due to its ability to mimic peptide substrates, allowing it to effectively compete for binding sites on SMYD2 .
AZ505 ditrifluoroacetate exhibits several notable physical properties:
The chemical stability and reactivity of AZ505 are influenced by its functional groups, which facilitate interactions with biological macromolecules. The presence of fluorine atoms enhances lipophilicity and may influence pharmacokinetic properties .
AZ505 ditrifluoroacetate serves multiple scientific purposes:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: